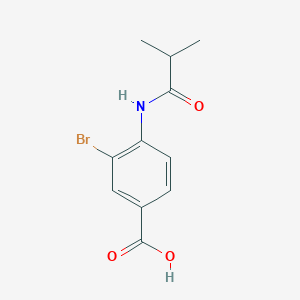

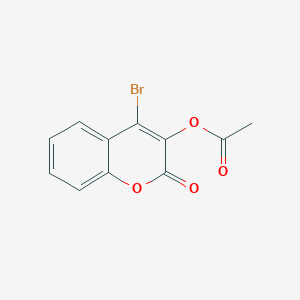

3-Bromo-2-oxo-2H-chromen-7-yl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

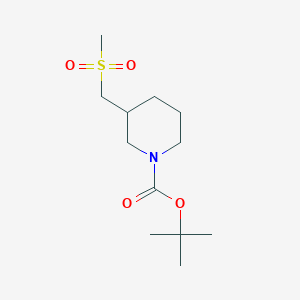

L’acétate de 3-bromo-2-oxo-2H-chromène-7-yle est un dérivé de la coumarine, une classe de composés organiques connus pour leurs diverses activités biologiques. Les coumarines sont des dérivés de la benzopyrone, constitués d’un noyau benzène fusionné à un noyau pyrone.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acétate de 3-bromo-2-oxo-2H-chromène-7-yle implique généralement l’acylation de la 7-hydroxy-2H-chromène-2-one avec du bromure de bromoacétyle en présence d’une base comme la triéthylamine. La réaction est réalisée dans un solvant anhydre comme le dichlorométhane à température ambiante. Le produit est ensuite purifié à l’aide de techniques telles que la chromatographie éclair .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques de l’acétate de 3-bromo-2-oxo-2H-chromène-7-yle ne soient pas bien documentées, les principes généraux de la synthèse organique à grande échelle s’appliquent. Il s’agit notamment d’optimiser les conditions de réaction pour le rendement et la pureté, d’utiliser des réactifs rentables et d’employer des méthodes de purification évolutives.

Analyse Des Réactions Chimiques

Types de réactions

L’acétate de 3-bromo-2-oxo-2H-chromène-7-yle peut subir diverses réactions chimiques, notamment :

Substitution nucléophile : L’atome de brome peut être remplacé par des nucléophiles tels que des amines ou des thiols.

Hydrolyse d’ester : Le groupe acétate peut être hydrolysé pour donner l’acide carboxylique correspondant.

Oxydation et réduction : Le composé peut participer à des réactions redox, bien que les conditions et les réactifs spécifiques dépendent de la transformation souhaitée.

Réactifs et conditions courants

Substitution nucléophile : Réactifs comme l’azoture de sodium ou les amines primaires dans des solvants aprotiques polaires.

Hydrolyse d’ester : Conditions acides ou basiques, généralement en utilisant de l’acide chlorhydrique ou de l’hydroxyde de sodium.

Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Réactifs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Principaux produits formés

Réactions de substitution : Formation de dérivés de coumarine substitués.

Hydrolyse : Formation d’acide 3-bromo-2-oxo-2H-chromène-7-yle carboxylique.

Oxydation et réduction : Diverses formes oxydées ou réduites du composé parent.

Applications de la recherche scientifique

L’acétate de 3-bromo-2-oxo-2H-chromène-7-yle a plusieurs applications dans la recherche scientifique :

Chimie médicinale : Utilisé comme élément de base pour la synthèse d’agents thérapeutiques potentiels, y compris des composés anticancéreux et antimicrobiens.

Études biologiques : Utilisé dans l’étude de l’inhibition enzymatique et comme sonde fluorescente en bio-imagerie.

Science des matériaux : Utilisé dans le développement de matériaux électroniques organiques et de capteurs.

Applications De Recherche Scientifique

3-Bromo-2-oxo-2H-chromen-7-yl acetate has several applications in scientific research:

Medicinal chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.

Biological studies: Employed in the study of enzyme inhibition and as a fluorescent probe in bioimaging.

Materials science: Utilized in the development of organic electronic materials and sensors.

Mécanisme D'action

Le mécanisme d’action de l’acétate de 3-bromo-2-oxo-2H-chromène-7-yle dépend de son application spécifique. En chimie médicinale, il peut agir en inhibant les enzymes ou en interagissant avec des cibles biologiques telles que l’ADN ou les protéines. L’atome de brome et le groupe acétate peuvent améliorer la réactivité et l’affinité de liaison du composé, facilitant son interaction avec les cibles moléculaires .

Comparaison Avec Des Composés Similaires

Composés similaires

Acétate de 2-oxo-2H-chromène-7-yle : Il lui manque l’atome de brome, ce qui peut réduire sa réactivité et son activité biologique.

Benzoate de 3-bromo-2-oxo-2H-chromène-7-yle : Structure similaire mais avec un groupe benzoate au lieu d’un groupe acétate, ce qui peut modifier ses propriétés chimiques et ses applications.

Unicité

L’acétate de 3-bromo-2-oxo-2H-chromène-7-yle est unique en raison de la présence à la fois de l’atome de brome et du groupe acétate, qui confèrent une réactivité chimique et une activité biologique distinctes. Ces groupes fonctionnels en font un composé polyvalent pour diverses applications synthétiques et de recherche .

Propriétés

IUPAC Name |

(3-bromo-2-oxochromen-7-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO4/c1-6(13)15-8-3-2-7-4-9(12)11(14)16-10(7)5-8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBQJZADMMMKFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11844075.png)

![(7-Methylimidazo[1,2-a]pyridin-3-yl)(3-nitrophenyl)methanone](/img/structure/B11844090.png)

![4-Acetylamino-9-phenyl-1-oxaspiro[5.5]undecane](/img/structure/B11844129.png)